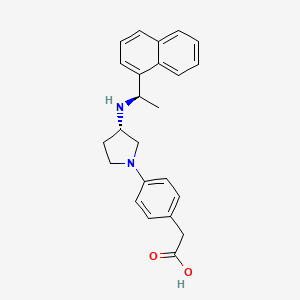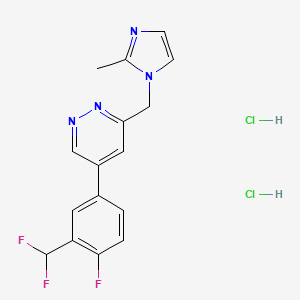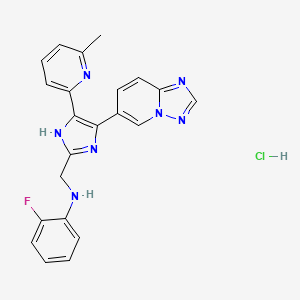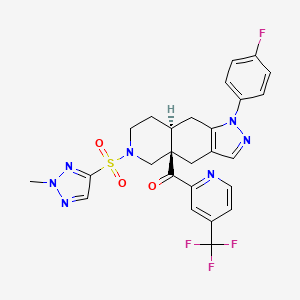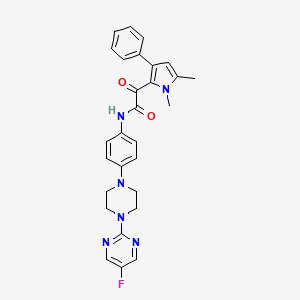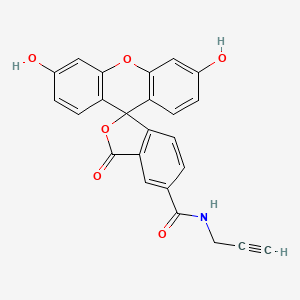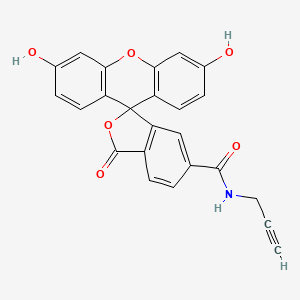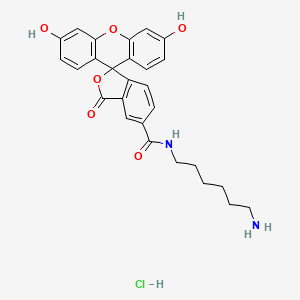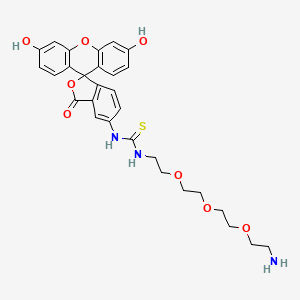
Fluorescein-PEG3-Amin
Übersicht
Beschreibung
Fluorescein-PEG3-Amine is a compound that combines fluorescein, a widely used fluorescent dye, with a polyethylene glycol (PEG) spacer and an amine group. This combination enhances the solubility of fluorescein in aqueous media and reduces steric hindrance during binding. The compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Wissenschaftliche Forschungsanwendungen
Fluorescein-PEG3-Amine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting various chemical substances and studying reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the design of PROTACs for targeted protein degradation.
Industry: Applied in the manufacturing of fluorescent dyes and sensors for various industrial processes.
Wirkmechanismus
Target of Action
Fluorescein-PEG3-Amine is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of Fluorescein-PEG3-Amine are proteins with reactive amine groups . These proteins are usually lysine residues, which are relatively abundant in mammalian proteins .
Mode of Action
Fluorescein-PEG3-Amine interacts with its targets through the free amine group it contains . This free amine group can react with carboxylic acid, activated N-hydroxysuccinimide (NHS) ester, and carbonyl compounds such as ketones and aldehydes . The interaction results in the formation of PROTAC molecules, which are capable of selectively degrading target proteins .
Biochemical Pathways
The biochemical pathways affected by Fluorescein-PEG3-Amine are primarily related to protein degradation . By forming PROTAC molecules, Fluorescein-PEG3-Amine leverages the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process can affect various biochemical pathways depending on the specific proteins targeted.
Pharmacokinetics
It is known that the hydrophilic peg spacer in fluorescein-peg3-amine increases its solubility in aqueous media . This property could potentially enhance the bioavailability of Fluorescein-PEG3-Amine.
Result of Action
The molecular and cellular effects of Fluorescein-PEG3-Amine’s action are largely dependent on the specific proteins it targets for degradation. By selectively degrading target proteins, Fluorescein-PEG3-Amine can influence various cellular processes and functions .
Action Environment
The action, efficacy, and stability of Fluorescein-PEG3-Amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the free amine group in Fluorescein-PEG3-Amine . Additionally, the presence of reactive compounds such as carboxylic acids, activated NHS esters, and carbonyl compounds can influence the formation of PROTAC molecules .
Biochemische Analyse
Biochemical Properties
Fluorescein-PEG3-Amine interacts with various biomolecules in its role as a PROTAC linker . It contains a free amine group, which can react with carboxylic acid, activated NHS ester, carbonyl (ketone, aldehyde), etc . This interaction is crucial for the formation of PROTACs .
Cellular Effects
The exact cellular effects of Fluorescein-PEG3-Amine are not fully understood. As a PROTAC linker, it plays a significant role in protein degradation . This process can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluorescein-PEG3-Amine exerts its effects at the molecular level through its role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Fluorescein-PEG3-Amine, as a linker, facilitates this connection, enabling the selective degradation of target proteins .
Temporal Effects in Laboratory Settings
The temporal effects of Fluorescein-PEG3-Amine in laboratory settings are not well-documented. As a component of PROTACs, its effects would likely be tied to the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
The metabolic pathways involving Fluorescein-PEG3-Amine are not well-documented. As a component of PROTACs, it may interact with enzymes or cofactors involved in protein degradation .
Transport and Distribution
The transport and distribution of Fluorescein-PEG3-Amine within cells and tissues are not well-documented. As a component of PROTACs, it may interact with transporters or binding proteins involved in protein degradation .
Subcellular Localization
The subcellular localization of Fluorescein-PEG3-Amine is not well-documented. As a component of PROTACs, it may be directed to specific compartments or organelles involved in protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG3-Amine typically involves the conjugation of fluorescein with a PEG spacer and an amine group. The process begins with the activation of fluorescein, followed by the attachment of the PEG spacer through a series of ethylene glycol units.
Industrial Production Methods: Industrial production of Fluorescein-PEG3-Amine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Analyse Chemischer Reaktionen
Types of Reactions: Fluorescein-PEG3-Amine undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds.
Oxidation and Reduction Reactions: The fluorescein moiety can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Carboxylic Acids and NHS Esters: These reagents are commonly used to react with the amine group to form stable amide bonds.
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) are frequently used solvents due to their ability to dissolve both the reactants and the product.
Major Products: The primary products of these reactions are amide-linked conjugates, which retain the fluorescent properties of fluorescein while gaining the functional benefits of the attached molecules .
Vergleich Mit ähnlichen Verbindungen
Fluorescein-PEG3-Amine can be compared with other similar compounds, such as:
Fluorescein-PEG4-Amine: Similar to Fluorescein-PEG3-Amine but with an additional ethylene glycol unit, providing slightly different solubility and steric properties.
Fluorescein-PEG2-Amine: Contains one less ethylene glycol unit, resulting in different solubility and binding characteristics.
Fluorescein-PEG3-Azide: Features an azide group instead of an amine, which can be used in click chemistry reactions.
Fluorescein-PEG3-Amine is unique due to its balanced combination of solubility, steric properties, and reactivity, making it a versatile tool in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8S/c30-7-9-36-11-13-38-14-12-37-10-8-31-28(41)32-18-1-4-22-21(15-18)27(35)40-29(22)23-5-2-19(33)16-25(23)39-26-17-20(34)3-6-24(26)29/h1-6,15-17,33-34H,7-14,30H2,(H2,31,32,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJRQGZXMBEAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



